5-Cyclobutyl-1-ethyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutyl-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclobutyl-1-ethyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
5-Cyclobutyl-1-ethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
5-Cyclobutyl-1H-pyrazole-3-carboxylic acid ethyl ester: This compound shares a similar core structure but has an ethyl ester functional group.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness: 5-Cyclobutyl-1-ethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific cyclobutyl and ethyl substitutions, which confer distinct chemical properties and reactivity compared to other pyrazole derivatives. These unique features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-cyclobutyl-1-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-9(7-4-3-5-7)6-8(11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
MXDYTVCIHIPOSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)C2CCC2 |
Origin of Product |
United States |
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